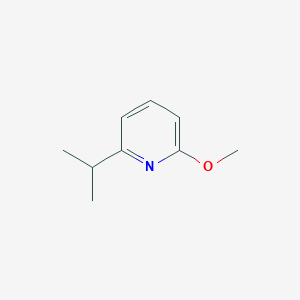

2-Isopropyl-6-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-5-4-6-9(10-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYRIPJLBOJUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609049 | |

| Record name | 2-Methoxy-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479412-25-4 | |

| Record name | 2-Methoxy-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-6-methoxypyridine

This technical guide provides a comprehensive overview of 2-Isopropyl-6-methoxypyridine, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Core Properties and Chemical Identity

This compound is a substituted pyridine derivative. Pyridine and its related structures are considered "privileged scaffolds" in drug design due to their prevalence in both natural products and synthetic drugs.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 479412-25-4[2][3] |

| IUPAC Name | This compound[2] |

| Chemical Formula | C9H13NO[2][4] |

| Synonyms | 2-methoxy-6-propan-2-ylpyridine, Pyridine, 2-methoxy-6-(1-methylethyl)-[3][4] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 151.21 g/mol [5] |

| Storage Temperature | Room Temperature, under inert atmosphere[3][5] |

Synthesis and Experimental Protocols

The synthesis of methoxypyridine derivatives is a crucial aspect of their application in drug discovery. While a specific protocol for this compound is not detailed in the provided results, a general approach for the synthesis of related methoxypyridine compounds can be inferred. For instance, the preparation of 6-bromo-2-methoxy-3-aminopyridine was achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide.[6] Another patented process describes the preparation of 2-amino-3-nitro-6-methoxypyridine by the methoxylation of 2-amino-3-nitro-6-chloropyridine using sodium methoxide in methanol.[7]

A general workflow for the synthesis of a substituted methoxypyridine is illustrated below.

Caption: General synthesis workflow for methoxypyridine derivatives.

Applications in Drug Discovery and Development

Substituted methoxypyridines are valuable intermediates in the synthesis of pharmacologically active molecules.[8]

Gamma-Secretase Modulators for Alzheimer's Disease

Research has highlighted the use of methoxypyridine scaffolds in the development of gamma-secretase modulators (GSMs).[6] These GSMs are being investigated for their potential to reduce the levels of amyloid-beta 42 (Aβ42), a peptide implicated in the pathology of Alzheimer's disease.[6] The introduction of a methoxypyridine motif into tetracyclic scaffolds has been shown to improve the activity in arresting Aβ42 production and enhance properties like solubility.[6] In vivo pharmacokinetic studies have demonstrated that some compounds in this novel series can cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[6]

The logical relationship from the starting chemical to its therapeutic application is depicted below.

Caption: Role of this compound in drug development.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is a summary of the available safety data.

Hazard Identification and Precautionary Statements

Based on safety data for related methoxypyridine compounds, the substance may be harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[9][10]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) and Storage

-

Engineering Controls: Work should be conducted in a well-ventilated area, such as under a chemical fume hood.[11]

-

Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.[9]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] The compound should be stored under an inert atmosphere.[3][5]

References

- 1. 2-Methoxy-6-(piperidin-3-yloxy)pyridine | Benchchem [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound CAS#: 479412-25-4 [amp.chemicalbook.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. achmem.com [achmem.com]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. aaronchem.com [aaronchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization data for 2-isopropyl-6-methoxypyridine. The synthesis is based on established organometallic cross-coupling reactions, a cornerstone of modern organic synthesis. The characterization data is predicted based on the analysis of structurally similar compounds.

Synthesis

The synthesis of this compound can be efficiently achieved via a nickel-catalyzed Kumada cross-coupling reaction. This method involves the reaction of a Grignard reagent with an organohalide.[1][2] In this proposed synthesis, isopropylmagnesium chloride is coupled with 2-bromo-6-methoxypyridine in the presence of a nickel-phosphine catalyst.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is a general procedure based on established Kumada coupling reactions and should be adapted and optimized as necessary.[1][3][4]

Materials:

-

2-Bromo-6-methoxypyridine

-

Isopropylmagnesium chloride (solution in THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (1 M)

-

Aqueous sodium bicarbonate (saturated solution)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methoxypyridine and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and stir the mixture until all solids are dissolved.

-

Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of isopropylmagnesium chloride in THF dropwise to the stirred reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of 1 M aqueous hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound. An acid-base extraction can also be employed for purification.[5]

Synthesis Workflow Diagram

Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The following tables summarize the predicted data based on the analysis of similar compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | t | 1H | H-4 (Pyridine ring) |

| ~6.70 | d | 1H | H-5 (Pyridine ring) |

| ~6.30 | d | 1H | H-3 (Pyridine ring) |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.10 | sept | 1H | -CH(CH₃)₂ |

| ~1.25 | d | 6H | -CH(CH₃)₂ |

Note: Predicted chemical shifts are based on data for 2-methoxypyridine and other 2,6-disubstituted pyridines.[6][7][8]

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C-2 (Pyridine ring) |

| ~163.5 | C-6 (Pyridine ring) |

| ~138.0 | C-4 (Pyridine ring) |

| ~110.0 | C-5 (Pyridine ring) |

| ~105.0 | C-3 (Pyridine ring) |

| ~53.0 | -OCH₃ |

| ~35.0 | -CH(CH₃)₂ |

| ~22.0 | -CH(CH₃)₂ |

Note: Predicted chemical shifts are based on data for 2-methoxypyridine and N-alkylpiperidines.[9][10]

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Expected Values |

| IR (Infrared) | ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2970-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1580, 1470 cm⁻¹ (C=C and C=N ring stretching), ~1250 cm⁻¹ (Ar-O-C stretch) |

| MS (Mass Spec.) | Molecular Ion (M⁺): m/z = 151. Major Fragments: m/z = 136 ([M-CH₃]⁺), m/z = 108 ([M-C₃H₇]⁺). The fragmentation is expected to involve the loss of the isopropyl group or a methyl radical from the isopropyl group.[11][12] |

Note: Predicted IR frequencies are based on typical values for substituted pyridines. Mass spectrometry fragmentation is based on common pathways for alkyl-substituted aromatic compounds.[13][14]

Characterization Workflow Diagram

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 7. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. asianpubs.org [asianpubs.org]

Spectral Analysis of 2-Isopropyl-6-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Isopropyl-6-methoxypyridine (CAS No. 479412-25-4), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values derived from spectral data of closely related analogs, including 2-methoxypyridine and other alkyl-substituted pyridines. This guide offers a robust framework for the characterization of this molecule, complete with detailed experimental protocols and a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of spectral databases for analogous compounds and established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-6.7 | Doublet | 1H | H-3 or H-5 |

| ~7.3-7.5 | Triplet | 1H | H-4 |

| ~6.4-6.6 | Doublet | 1H | H-5 or H-3 |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.0-3.2 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2-1.3 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~163-165 | C-2 |

| ~108-110 | C-3 |

| ~138-140 | C-4 |

| ~110-112 | C-5 |

| ~158-160 | C-6 |

| ~52-54 | -OCH₃ |

| ~30-32 | -CH(CH₃)₂ |

| ~22-24 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, 1580, 1470 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |

| ~840-780 | Strong | C-H Out-of-plane Bending (2 adjacent H) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M - CH₃]⁺ |

| 108 | Medium | [M - C₃H₇]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A solution of this compound (5-10 mg) would be prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) (0.5-0.7 mL). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak. For ¹H NMR, the spectral width would be set from 0 to 10 ppm. For ¹³C NMR, the spectral width would be set from 0 to 200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film would be prepared between two potassium bromide (KBr) plates. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe or through a gas chromatograph. The mass analyzer would scan a mass range of m/z 10-300.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Isopropyl-6-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to a lack of extensive published data on this specific compound, this guide also includes established experimental protocols for the determination of key physicochemical parameters, drawing on methodologies applied to analogous pyridine compounds. This document is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this compound in drug development and other scientific endeavors.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the development of a wide range of pharmaceuticals and biologically active compounds.[1][2] The electronic properties and substitution patterns of the pyridine ring significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles. This compound, with its alkyl and methoxy substituents, presents a unique combination of steric and electronic features that warrant detailed investigation for its potential applications in medicinal chemistry. Understanding its core physicochemical properties is the first critical step in this process.

Core Physicochemical Properties

Data Presentation

The quantitative data for this compound is summarized in the table below. For properties where experimental data is not available, the entry is marked as "Not available," and a relevant experimental protocol for its determination is provided in Section 3.

| Property | Value | Source/Method |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-methoxy-6-propan-2-ylpyridine | [4] |

| CAS Number | 479412-25-4 | [3][4] |

| Molecular Formula | C₉H₁₃NO | [5][6][7] |

| Molecular Weight | 151.21 g/mol | [5][6] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and determination of key physicochemical properties of this compound are outlined below. These protocols are based on established procedures for similar pyridine derivatives.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from known methods for the synthesis of substituted pyridines. One common approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine.

Reaction: Nucleophilic substitution of 2-chloro-6-isopropylpyridine with sodium methoxide.

Materials:

-

2-chloro-6-isopropylpyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH, anhydrous)

-

Toluene (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of sodium methoxide in anhydrous methanol, add 2-chloro-6-isopropylpyridine under an inert atmosphere.

-

Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Vacuum Distillation

For liquid pyridine derivatives, vacuum distillation is a common and effective purification method.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with stirrer

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

Gradually apply vacuum and begin heating the distillation flask with stirring.

-

Collect the fraction that distills at a constant temperature and pressure. The boiling point will be dependent on the applied vacuum.

-

The purified product is the collected distillate.

Determination of pKa

The pKa of a pyridine derivative can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Method: Potentiometric Titration

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a known amount of this compound in a known volume of deionized water (or a suitable co-solvent if solubility is low).

-

Add a known excess of standardized HCl to protonate the pyridine nitrogen.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point of the titration of the protonated pyridine.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a standard experimental technique for its determination.[8]

Method: Shake-Flask Method

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Analytical technique for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a calibrated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Reactivity and Stability

Reactivity

The reactivity of this compound is influenced by the electronic effects of its substituents.

-

Nucleophilicity of the Nitrogen Atom: The methoxy group at the 2-position has an electron-withdrawing inductive effect, which can decrease the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.[9] However, the isopropyl group at the 6-position is electron-donating, which may partially counteract this effect. The nitrogen atom is expected to react with strong electrophiles and acids.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director, while the isopropyl group is also activating and ortho-, para-directing. The substitution pattern will be a result of the combined directing effects and the inherent reactivity of the pyridine ring positions.

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.[10] The presence of the methoxy group, a potential leaving group, suggests that nucleophilic attack could occur at the 2-position.

Stability

Methoxypyridine derivatives are generally stable under standard laboratory conditions.[11] However, they should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent degradation.[4] Potential degradation pathways could include hydrolysis of the methoxy group under strong acidic or basic conditions and oxidation over time. Formal stability studies are recommended to establish a retest date and appropriate storage conditions for long-term use.[12]

Potential Biological Activity and Signaling Pathway Interactions

While no specific biological activity has been reported for this compound, the substituted pyridine scaffold is a common motif in a wide range of biologically active molecules with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[13][14][15][16]

The combination of a lipophilic isopropyl group and a hydrogen bond accepting methoxy group suggests that this molecule could interact with various biological targets. Further screening in relevant in vitro and in vivo assays is necessary to elucidate its potential pharmacological profile.

Conclusion

This compound is a substituted pyridine derivative with potential for further investigation in drug discovery and development. This technical guide has summarized the currently available physicochemical data and provided a framework of established experimental protocols for the determination of its key properties. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists, enabling a more comprehensive understanding and utilization of this compound in their respective fields. Further experimental work is crucial to fully characterize this molecule and unlock its potential therapeutic applications.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of substituted pyridines with electrophilic boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-ISOPROPYL-6-METHOXY-PYRIDINE [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. pschemicals.com [pschemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 13. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. longdom.org [longdom.org]

- 16. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of 2-Isopropyl-6-methoxypyridine: A Technical Guide to Solubility and Stability

For Immediate Release

In the intricate world of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success. This technical guide offers a comprehensive overview of the core solubility and stability characteristics of 2-Isopropyl-6-methoxypyridine, a substituted pyridine derivative of interest to researchers and scientists in the pharmaceutical industry. While specific quantitative data for this compound is not extensively available in public literature, this document provides a framework for its evaluation by presenting established experimental protocols and discussing expected trends based on its chemical structure and data from related molecules.

Understanding the Molecule: Physicochemical Profile

This compound possesses a chemical structure that dictates its behavior in various environments. The pyridine ring provides a basic nitrogen atom, while the isopropyl and methoxy groups contribute to its lipophilicity and electronic properties. The interplay of these features governs its solubility in aqueous and organic media, as well as its susceptibility to degradation under different stress conditions.

Chemical Properties of this compound [1][2][3][4][5]

| Property | Value | Source |

| CAS Number | 479412-25-4 | [1][3] |

| Molecular Formula | C9H13NO | [2][3] |

| Molecular Weight | 151.21 g/mol | [4] |

| Storage | Inert atmosphere, Room Temperature | [1][4] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a qualitative prediction suggests moderate solubility in polar organic solvents and limited solubility in water, owing to the hydrophobic isopropyl group. However, the methoxy group and the nitrogen atom in the pyridine ring can participate in hydrogen bonding, which may enhance solubility in protic solvents.

Due to the absence of specific quantitative solubility data, this guide provides standardized experimental protocols for its determination.

Experimental Protocols for Solubility Determination

The following are established methods for accurately determining the solubility of a compound like this compound.

2.1.1. Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[6]

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Allow the suspension to settle, or separate the undissolved solid by centrifugation or filtration.

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

2.1.2. High-Throughput Screening (HTS) Methods for Kinetic Solubility

For earlier stages of drug discovery, kinetic solubility assays provide a faster, albeit less precise, measure of solubility.

Protocol (based on precipitation detection):

-

Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).[8]

-

Gradually add this stock solution to the aqueous buffer of interest in a multi-well plate format.[8]

-

Monitor the solution for the point of precipitation using optical methods (e.g., nephelometry or turbidimetry).[8]

-

The concentration at which precipitation occurs is defined as the kinetic solubility.

Stability Assessment: Ensuring Product Quality and Shelf-life

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10]

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[10][11]

Typical Stress Conditions:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C)

-

Basic: 0.1 N NaOH at elevated temperature (e.g., 60°C)

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Dry heat (e.g., 80°C)

-

Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)

Long-Term and Accelerated Stability Studies

These studies are performed to establish the shelf-life and recommended storage conditions for the drug substance.[9][10][12]

ICH Recommended Storage Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol Outline:

-

Place samples of this compound in its intended container-closure system into stability chambers maintained at the conditions specified above.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[9]

-

Analyze the samples for appearance, assay of the active substance, degradation products, and other critical quality attributes.

-

The data is then evaluated to determine the retest period or shelf-life.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, potential routes of degradation for related pyridine compounds often involve:

-

Oxidation: The pyridine ring and the isopropyl group can be susceptible to oxidation.

-

Hydrolysis: The methoxy group could potentially be hydrolyzed under acidic or basic conditions, although this is generally less facile for aryl ethers.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

Studies on the degradation of other pyridine derivatives have shown that degradation can proceed through hydroxylation of the ring followed by ring opening.[13]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. In the absence of specific published data, the emphasis is placed on robust and standardized experimental protocols to generate the necessary data for this compound. By following these established methodologies, a comprehensive physicochemical profile of this compound can be established, paving the way for its successful development.

References

- 1. This compound CAS#: 479412-25-4 [amp.chemicalbook.com]

- 2. 2-ISOPROPYL-6-METHOXY-PYRIDINE [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. achmem.com [achmem.com]

- 5. 2-ISOPROPYL-6-METHOXY-PYRIDINE [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. japsonline.com [japsonline.com]

- 10. gmpsop.com [gmpsop.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

Reactivity profile of the methoxy group on the pyridine ring

An In-Depth Technical Guide to the Reactivity Profile of the Methoxy Group on the Pyridine Ring

Abstract

The methoxypyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science. The position of the methoxy group on the pyridine ring profoundly influences the electronic properties and, consequently, the reactivity of the entire molecule. This technical guide provides a comprehensive analysis of the methoxy group's reactivity profile, detailing its electronic effects, participation in nucleophilic and electrophilic aromatic substitution reactions, and its role as a synthetic handle for further functionalization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of methoxypyridine chemistry.

Electronic Effects of the Methoxy Group

The reactivity of a substituted pyridine is governed by the interplay between the inherent electron-deficient nature of the aromatic ring and the electronic character of its substituents. A methoxy group (-OCH₃) exerts a dual electronic influence: a resonance (mesomeric) effect and an inductive effect.

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to the withdrawal of electron density from the ring through the sigma bond. This effect is distance-dependent and is most pronounced at the position of substitution.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system, increasing electron density, particularly at the ortho and para positions relative to the methoxy group.

The net effect depends on the position of the methoxy group:

-

2-Methoxypyridine: The inductive effect of the oxygen atom close to the ring nitrogen significantly reduces the nitrogen's basicity. The pKa of 2-methoxypyridinium ion is 3.06, which is considerably lower than that of the pyridinium ion (pKa 5.23).[1]

-

3-Methoxypyridine: The methoxy group at the 3-position has a less pronounced effect on the nitrogen's basicity as the strong inductive withdrawal is further away and resonance donation does not directly involve the nitrogen atom.

-

4-Methoxypyridine: The resonance effect dominates, donating electron density into the ring and increasing the basicity of the nitrogen atom (pKa 6.6) compared to pyridine itself.[2]

Table 1: Basicity of Substituted Pyridines

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.23 | [1] |

| 2-Methoxypyridine | 3.06 | [1] |

| 4-Methoxypyridine | 6.6 | [2] |

Reactivity in Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-position. The methoxy group can act as a leaving group in these reactions. The SₙAr mechanism proceeds via a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

The stability of this intermediate dictates the feasibility of the reaction. Nucleophilic attack at the 2- and 4-positions is favored because the negative charge in one of the resonance forms of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][5] Attack at the 3-position does not allow for this stabilization, making substitution at this position much more difficult.[3]

References

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

Isomeric Purity of 2-Isopropyl-6-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential isomeric impurities, and analytical methodologies for determining the isomeric purity of 2-Isopropyl-6-methoxypyridine. Given the importance of stereochemistry in pharmacology and drug development, ensuring high isomeric purity is a critical aspect of quality control.

Introduction to this compound and Its Isomers

This compound is a substituted pyridine derivative with the chemical formula C9H13NO. Its structure features a pyridine ring substituted with an isopropyl group at the 2-position and a methoxy group at the 6-position. The presence of the isopropyl group at a stereogenic center means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-Isopropyl-6-methoxypyridine.

Besides enantiomeric impurities, the synthesis of this compound may also lead to the formation of positional isomers, which could arise from different substitution patterns on the pyridine ring. The most common positional isomers would be those where the isopropyl and methoxy groups are at different positions.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, often involving the construction of the substituted pyridine ring or the modification of a pre-existing pyridine scaffold. A plausible synthetic route could involve the nucleophilic aromatic substitution of a di-substituted pyridine.

A general approach for the synthesis of methoxypyridine derivatives involves the reaction of a halogenated pyridine with a methoxide source. For instance, the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide has been used to produce 6-bromo-2-methoxy-3-aminopyridine.[1] A similar strategy could be adapted for the synthesis of this compound.

The following diagram illustrates a potential synthetic workflow for producing this compound, which may result in a racemic mixture of the (R) and (S) enantiomers.

Analytical Methodologies for Isomeric Purity Determination

The assessment of isomeric purity, particularly enantiomeric excess, requires specialized analytical techniques capable of discriminating between stereoisomers. Chiral chromatography is the most widely used method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[2][3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is selected.

-

Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio is optimized to achieve the best separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: A dilute solution of this compound in the mobile phase is prepared.

-

Injection: A small volume (e.g., 10 µL) of the sample is injected onto the column.

-

Analysis: The retention times and peak areas of the two enantiomers are recorded to calculate the enantiomeric excess (% ee).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for purity analysis. For chiral separation, a chiral GC column is required. GC-MS provides not only separation based on retention time but also mass spectral data that can confirm the identity of the compound and its isomers if they have distinct fragmentation patterns.[4][5][6]

Experimental Protocol: Chiral GC-MS Analysis

-

Column: A chiral capillary column (e.g., based on cyclodextrin derivatives).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is programmed to ensure good separation and peak shape. For example, starting at 60°C and ramping to 240°C at 3°C/min.[7]

-

Injection: A split/splitless injector is used.

-

MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range appropriate for the compound (e.g., m/z 40-550).[7]

-

Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or methanol.

-

Analysis: The retention times and integrated peak areas are used to determine the relative amounts of each isomer.

The following diagram illustrates a general analytical workflow for determining the isomeric purity of this compound.

Data Presentation

The quantitative data obtained from chromatographic analysis is typically summarized in tables to facilitate comparison and reporting.

Table 1: Hypothetical Chiral HPLC Data for a Racemic Mixture

| Enantiomer | Retention Time (min) | Peak Area | Area % |

| (R)-enantiomer | 8.5 | 1,250,000 | 50.0 |

| (S)-enantiomer | 9.2 | 1,250,000 | 50.0 |

Table 2: Hypothetical Chiral HPLC Data for an Enantioenriched Sample

| Enantiomer | Retention Time (min) | Peak Area | Area % |

| (R)-enantiomer | 8.5 | 2,450,000 | 98.0 |

| (S)-enantiomer | 9.2 | 50,000 | 2.0 |

From the data in Table 2, the enantiomeric excess (% ee) can be calculated as:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100 % ee = [ (2,450,000 - 50,000) / (2,450,000 + 50,000) ] x 100 = 96%

Resolution of Racemic Mixtures

If the synthesis results in a racemic mixture, a resolution step may be necessary to isolate the desired enantiomer. Enzymatic resolution is a common and effective method for this purpose. Lipase-catalyzed enantioselective acetylation has been successfully used for the resolution of racemic 1-(2-pyridyl)ethanols.[8][9]

Experimental Protocol: Enzymatic Resolution

-

Reactants: The racemic this compound is dissolved in an organic solvent such as diisopropyl ether.

-

Acylating Agent: An acylating agent like vinyl acetate is added.

-

Enzyme: An immobilized lipase, for example, Candida antarctica lipase B (CALB), is introduced to the mixture.

-

Reaction: The reaction is stirred at room temperature or slightly elevated temperatures to accelerate the reaction.

-

Workup: After the reaction reaches approximately 50% conversion, the enzyme is filtered off, and the acetylated and unreacted enantiomers are separated by chromatography.

Conclusion

The determination of the isomeric purity of this compound is a critical step in its characterization, particularly for applications in the pharmaceutical industry. Chiral HPLC and GC-MS are the primary analytical techniques for separating and quantifying the enantiomers. Should the synthesis yield a racemic mixture, enzymatic resolution offers a viable path to obtaining enantioenriched products. The methodologies and protocols outlined in this guide provide a solid framework for researchers and scientists working with this and related chiral pyridine compounds.

References

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). | Semantic Scholar [semanticscholar.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

The Synthetic Versatility of 2-Isopropyl-6-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-methoxypyridine is a substituted pyridine derivative with significant potential as a versatile building block in organic synthesis. Its unique combination of a nucleophilic methoxy group, a sterically influential isopropyl group, and the inherent reactivity of the pyridine ring makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon established reactivity principles of related pyridine compounds and highlighting its prospective role in modern synthetic strategies.

Core Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its constituent functional groups. The pyridine nitrogen imparts basicity and acts as a coordination site for metal catalysts. The 2-methoxy group can serve as a leaving group in nucleophilic aromatic substitution reactions, while the 2-isopropyl group provides steric bulk that can direct the regioselectivity of reactions and influence the conformational properties of downstream products.

Predicted Spectroscopic Data

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, a predicted spectrum can be inferred from data for analogous compounds like 2-methoxypyridine and other substituted pyridines.

| Predicted NMR Data | Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H NMR | |||

| Pyridine H (para to N) | ~7.5 | t | 1H |

| Pyridine H (meta to N) | ~6.7 | d | 1H |

| Pyridine H (meta to N) | ~6.6 | d | 1H |

| Isopropyl CH | ~3.1 | sept | 1H |

| Methoxy OCH₃ | ~3.9 | s | 3H |

| Isopropyl CH₃ | ~1.2 | d | 6H |

| ¹³C NMR | |||

| Pyridine C (ipso-methoxy) | ~164 | ||

| Pyridine C (ipso-isopropyl) | ~162 | ||

| Pyridine C (para to N) | ~138 | ||

| Pyridine C (meta to N) | ~110 | ||

| Pyridine C (meta to N) | ~105 | ||

| Methoxy OCH₃ | ~53 | ||

| Isopropyl CH | ~35 | ||

| Isopropyl CH₃ | ~22 |

Potential Synthetic Applications

Based on the reactivity of related methoxypyridine and isopropylpyridine derivatives, several key applications for this compound in organic synthesis can be envisaged.

Precursor for Complex Heterocyclic Scaffolds in Medicinal Chemistry

Methoxypyridine moieties are prevalent in a variety of biologically active compounds. Their synthesis often involves the use of methoxypyridine-containing building blocks. For instance, in the development of novel gamma-secretase modulators for potential Alzheimer's disease treatment, complex molecules incorporating a 6-methoxypyridine core have been synthesized.[1][2] The isopropyl group in this compound could be leveraged to explore structure-activity relationships, potentially enhancing binding affinity or improving pharmacokinetic properties of drug candidates.

The general synthetic approach often involves the nucleophilic aromatic substitution of a dihalopyridine with sodium methoxide to install the methoxy group, followed by further functionalization.[1]

Logical Workflow for Utilization in Medicinal Chemistry

Caption: Synthetic pathway from this compound to a potential drug candidate.

Ligand in Homogeneous Catalysis

The pyridine nitrogen in this compound provides a coordination site for transition metals, making it a potential ligand for various catalytic transformations. The electronic properties of the pyridine ring, modulated by the electron-donating methoxy and isopropyl groups, along with the steric hindrance provided by the isopropyl group, could influence the activity and selectivity of a metal catalyst. Methoxy-substituted bipyridine ligands, for example, have been shown to affect the properties of ruthenium-based water-oxidation catalysts.[3] While direct experimental evidence for this compound as a ligand is not available in the searched literature, its structural features suggest it could be a valuable component in the design of new catalyst systems.

Conceptual Diagram of Catalytic Application

References

Methodological & Application

Application Notes and Protocols: 2-Isopropyl-6-methoxypyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-isopropyl-6-methoxypyridine as a versatile building block in medicinal chemistry. The strategic incorporation of this substituted pyridine moiety can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This document outlines its application in the synthesis of bioactive compounds, particularly focusing on its role in the development of gamma-secretase modulators for Alzheimer's disease. Detailed experimental protocols and data are provided to facilitate its use in drug discovery programs.

Application in the Synthesis of Gamma-Secretase Modulators

The this compound scaffold is a key component in the design of novel gamma-secretase modulators (GSMs). GSMs are a promising class of therapeutic agents for Alzheimer's disease as they selectively modulate the activity of γ-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, without significantly inhibiting other essential cleavage events. The methoxypyridine core, in conjunction with the isopropyl group, can be strategically employed to optimize the drug-like properties of these modulators, including their central nervous system (CNS) penetration and metabolic stability.

A key synthetic strategy involves the coupling of a functionalized this compound derivative with another heterocyclic core. For instance, a Suzuki-Miyaura coupling reaction can be employed to connect a boronic acid or ester derivative of the methoxypyridine with a halogenated partner, leading to the final complex molecule. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative gamma-secretase modulator incorporating a methoxypyridine core. The data is derived from studies on analogous compounds and is presented here to illustrate the potential potency achievable with this scaffold.[1]

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line |

| GSM-MIP-01 | γ-Secretase (Aβ42) | ELISA | 60 | HEK293 |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the synthesis and evaluation of compounds derived from this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl GSM

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a boronic acid derivative of this compound with a halogenated heterocyclic partner.

Materials:

-

This compound-X-boronic acid/ester (1.0 equiv)

-

Halogenated coupling partner (e.g., 2-bromo-thiazole derivative) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried round-bottom flask, add the this compound-X-boronic acid/ester, the halogenated coupling partner, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: In Vitro Gamma-Secretase Activity Assay (ELISA)

This protocol outlines a method to determine the potency of a synthesized compound in inhibiting the production of Aβ42 in a cell-based assay.

Materials:

-

HEK293 cells stably expressing amyloid precursor protein (APP)

-

Test compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Aβ42 ELISA kit

-

Plate reader

Procedure:

-

Seed the HEK293-APP cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions.

-

Incubate the cells for 24-48 hours at 37 °C in a humidified incubator with 5% CO₂.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of Aβ42 in the supernatant using a commercially available Aβ42 ELISA kit, following the manufacturer's instructions.

-

Determine the IC50 value of the test compound by plotting the percentage of Aβ42 inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Isopropyl-6-methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-isopropyl-6-methoxypyridine derivatives in palladium-catalyzed cross-coupling reactions. This class of substituted pyridines serves as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies detailed below are essential for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of novel compounds.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1][2][3] Three of the most powerful and widely used transformations in this category are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are indispensable tools for drug development professionals and researchers in their quest to synthesize novel molecular entities with potential therapeutic applications.

The this compound scaffold is of particular interest due to the unique electronic and steric properties imparted by its substituents. The electron-donating methoxy group and the bulky isopropyl group can influence the reactivity of the pyridine ring and the regioselectivity of coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Compounds

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate.[4] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Application Notes:

The Suzuki-Miyaura coupling of a halogenated this compound derivative with a suitable boronic acid or ester provides a direct route to substituted biaryl compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the sterically hindered and electron-rich pyridine substrate. For challenging couplings involving heteroaryl chlorides, the use of specialized ligands such as SPhos can be beneficial.[5]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-6-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

| 2 | 2-Bromo-6-isopropylpyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |

| 3 | 2-Chloro-6-isopropylpyridine | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH/H₂O | 80 | 24 | 78 |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyridine with Phenylboronic Acid

Materials:

-

2-Chloro-6-methoxypyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-6-methoxypyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add toluene (5 mL) and deionized water (1 mL) to the flask.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-6-phenylpyridine.

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of Aryl and Heteroaryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines from aryl halides or triflates and primary or secondary amines.[3][6][7]

Application Notes:

This reaction is particularly useful for introducing nitrogen-containing functional groups onto the this compound scaffold. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and overcome the steric hindrance of the isopropyl group. Strong bases such as sodium tert-butoxide are typically required.[8]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-6-isopropylpyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | 2-Chloro-6-methoxypyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | 88 |

| 3 | 2-Bromo-6-methoxypyridine | Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | Cs₂CO₃ | THF | 80 | 12 | 91 |

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyridine with Morpholine

Materials:

-

2-Bromo-6-isopropylpyridine

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

-

Add 2-bromo-6-isopropylpyridine (1.0 mmol, 1.0 eq.) and morpholine (1.2 mmol, 1.2 eq.) to the tube.

-

Add anhydrous toluene (5 mL).

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).

-

Wash the organic layer with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(morpholino)-6-isopropylpyridine.

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[9][10][11]

Application Notes:

This reaction allows for the introduction of an alkynyl group at the 2-position of the 6-isopropyl-methoxypyridine ring. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. Copper(I) iodide is a common co-catalyst, and an amine base such as triethylamine or diisopropylamine is used.[12]

Data Presentation: Representative Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Iodo-6-isopropylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 60 | 6 | 94 |

| 2 | 2-Bromo-6-methoxypyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 80 | 12 | 85 |

| 3 | 2-Iodo-6-methoxypyridine | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (1.5) | Piperidine | Toluene | 70 | 8 | 90 |

Experimental Protocol: Sonogashira Coupling of 2-Iodo-6-isopropylpyridine with Phenylacetylene

Materials:

-

2-Iodo-6-isopropylpyridine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-iodo-6-isopropylpyridine (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

-

Add anhydrous THF (5 mL) and triethylamine (2 mL).

-

Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise to the mixture.

-

Stir the reaction at 60 °C for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-isopropyl-6-(phenylethynyl)pyridine.

Sonogashira Catalytic Cycles

References

- 1. Journal articles: 'Gamma-secretase modulators' – Grafiati [grafiati.com]

- 2. rupress.org [rupress.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

Application Note: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-isopropyl-6-methoxypyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines that are otherwise difficult to prepare.[1][4] This note focuses on the application of this methodology to challenging substrates, specifically the coupling of amines with 2-isopropyl-6-methoxypyridine derivatives. These sterically hindered and electron-rich heterocyclic scaffolds are common motifs in medicinal chemistry, and their successful functionalization is of significant interest. The key to a successful transformation lies in the careful selection of the catalyst, ligand, base, and solvent system.[5][6]

General Experimental Workflow

The successful execution of a Buchwald-Hartwig amination, especially with sensitive catalysts and substrates, requires careful adherence to an inert atmosphere protocol to prevent catalyst deactivation. The general laboratory workflow is outlined below.

References

Application Notes and Protocols: The Versatility of 2-Isopropyl-6-methoxypyridine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-isopropyl-6-methoxypyridine as a versatile building block for the preparation of pharmaceutical intermediates. While direct incorporation of this specific molecule into marketed drugs is not extensively documented, its structural motifs—a substituted pyridine ring bearing both alkyl and methoxy groups—are prevalent in numerous biologically active compounds. The following protocols and data are based on established chemical transformations of analogous substituted pyridines and serve as a guide for leveraging this compound in drug discovery and development programs.

Introduction to this compound in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics. The presence of a nitrogen atom in the six-membered ring imparts unique electronic properties and serves as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. The substituents on the pyridine ring play a crucial role in modulating biological activity, selectivity, and metabolic stability.

This compound offers several strategic advantages for the synthesis of complex pharmaceutical intermediates:

-

Defined Regiochemistry: The isopropyl and methoxy groups at the 2- and 6-positions, respectively, direct further functionalization to specific positions on the pyridine ring.

-

Modulation of Physicochemical Properties: The lipophilic isopropyl group and the polar methoxy group can be strategically retained or modified to fine-tune the solubility, lipophilicity, and metabolic profile of target molecules.

-

Versatile Handles for Chemical Transformation: The methoxy group can be readily converted into other functionalities, such as a hydroxyl or a leaving group for cross-coupling reactions, while the pyridine ring itself can undergo a variety of transformations.

Key Synthetic Transformations and Applications

This section outlines key synthetic strategies for the elaboration of this compound into valuable pharmaceutical intermediates. The quantitative data presented in the tables are representative of typical yields for these classes of reactions based on analogous systems.

O-Demethylation to Access 2-Isopropyl-6-hydroxypyridine

The conversion of the methoxy group to a hydroxyl group is a fundamental transformation that unmasks a versatile functional group for further derivatization, such as etherification or conversion to a triflate for cross-coupling reactions.

Table 1: Representative Conditions and Yields for O-Demethylation

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boron Tribromide (BBr₃) | Dichloromethane | -78 to 25 | 2 - 4 | 85 - 95 |

| Pyridinium Hydrochloride | Melt | 180 - 200 | 1 - 2 | 70 - 85 |

| Sodium Trimethylsilanethiolate | DMI | 120 - 180 | 4 - 8 | 75 - 90 |

DMI: 1,3-Dimethyl-2-imidazolidinone

Experimental Protocol: O-Demethylation using Boron Tribromide

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.2 eq) in DCM to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-isopropyl-6-hydroxypyridine.

Application Notes and Protocols for the Lithiation of 2-Isopropyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the directed ortho-lithiation of 2-isopropyl-6-methoxypyridine. The following protocols and data are based on established methodologies for the lithiation of substituted pyridines, offering a foundational approach for the synthesis of functionalized pyridine derivatives.

Introduction

The selective functionalization of pyridine rings is a cornerstone in the synthesis of numerous pharmaceutical agents and functional materials. Directed ortho-metalation (DoM) is a powerful strategy that enables the regioselective deprotonation and subsequent electrophilic quenching of aromatic and heteroaromatic compounds. In the case of substituted pyridines, the presence of a directing metalating group (DMG) can guide an organolithium base to deprotonate a specific adjacent position.

The methoxy group (-OCH₃) is a well-established DMG. For 2-methoxypyridine, lithiation can be directed to the C-3 or C-6 position depending on the reaction conditions and the organolithium reagent used. The presence of an isopropyl group at the 2-position, as in this compound, introduces steric hindrance that can influence the regioselectivity of the lithiation process. This protocol focuses on the lithiation at the C-5 position, directed by the 6-methoxy group.

Reaction Principle